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1-(2-Bromo-5-

chlorophenyl)ethanamine

Cat. No.: B13608511

Get Quote

Executive Summary
Halogenated phenethylamines, particularly the 2C-series (e.g., 2C-B, 2C-I, 2C-C) and their N-

methoxybenzyl (NBOMe) derivatives, represent a critical class of psychoactive substances.

Accurate identification requires distinguishing between structural analogs that differ only by a

single halogen atom (Cl, Br, I) or regioisomeric substitution.

This guide compares the fragmentation dynamics of these compounds under Electron

Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-MS/MS).[1] It provides validated

diagnostic ions, isotopic signatures, and mechanistic pathways to ensure precise structural

elucidation in forensic and clinical settings.

Comparative Overview: EI vs. ESI Mechanisms[1][2]
The choice of ionization technique fundamentally alters the fragmentation landscape.
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Feature
GC-MS (Electron Ionization -

70 eV)

LC-MS/MS (Electrospray

Ionization)

Energy State High energy (Hard Ionization). Low energy (Soft Ionization).

Molecular Ion
Weak or absent (

).

Dominant protonated species (

).[1]

Primary Mechanism
-Cleavage: Radical-site

initiated cleavage adjacent to

the amine.

Heterolytic Cleavage: Loss of

neutral molecules (

) or benzyl cations.

Halogen Stability

C-X bond often survives

-cleavage; halogen is retained

in the base peak.

C-X bond is stable; halogen is

retained in precursor and

primary product ions.

Key Application

Library matching

(NIST/SWGDRUG); Isomer

differentiation via retention

time.

High-sensitivity quantification;

Analysis of thermolabile

NBOMe derivatives.

Deep Dive: Fragmentation Pathways
Electron Ionization (EI) Pathway
In GC-MS, the radical cation (

) is formed. The dominant pathway is

-cleavage driven by the nitrogen atom.[2]

Step 1: Ionization of the nitrogen lone pair.

Step 2: Homolytic cleavage of the C(

)-C(

) bond.
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Result: Formation of a stable iminium ion (Base Peak) and a benzyl radical.

Critical Note on Halogens: In the 2C-series, the halogen is located on the aromatic ring

(position 4). Because

-cleavage separates the amine side chain from the aromatic ring, the base peak in simple
amphetamines often lacks the halogen. However, for 2C-series phenethylamines, the methoxy
groups influence fragmentation, and the molecular ion is often detectable.

Electrospray Ionization (ESI) Pathway
In LC-MS/MS, the protonated molecule

is the precursor.[1]

2C-Series: The primary loss is typically ammonia (

, -17 Da), forming a phenethyl cation.

NBOMe Series: The bond between the amine nitrogen and the N-benzyl group is the

"weakest link." The dominant fragment is the methoxybenzyl cation (m/z 121) or the

phenethylamine core.

Mechanistic Visualization
The following diagram illustrates the divergent pathways for a generic 4-halogenated-2,5-

dimethoxyphenethylamine (2C-X).
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(2C-X)

EI: Radical Cation
[M]+.70 eV Impact

ESI: Protonated Ion
[M+H]+

Electrospray (+4.5kV)

Alpha-Cleavage

Iminium Ion
(m/z 30 for primary amine)

Side Chain

Subst. Tropylium Ion
(Halogen Retained)

Aromatic Core

Loss of NH3
(-17 Da)

N-Benzyl Cleavage
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Figure 1: Divergent fragmentation pathways for Halogenated Phenethylamines under EI (Red)

and ESI (Green) conditions.

Diagnostic Data & Isotopic Signatures
The presence of halogens (Chlorine, Bromine) provides a self-validating isotopic pattern that

must be checked to confirm identity.

Isotopic Validation Rule
Chlorine (Cl): Natural abundance of

to

is approx 3:1. Look for an M+2 peak at ~33% intensity of M.

Bromine (Br): Natural abundance of

to

is approx 1:1. Look for an M+2 peak of nearly equal intensity to M.

Iodine (I): Monoisotopic (

). No M+2 pattern; large mass defect.

Characteristic Ions Table[4]
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Compound Halogen MW (Base)
GC-MS (EI)

Ions (m/z)

LC-MS/MS

(ESI)

Transitions

(m/z)

2C-C Chlorine 215.68

215/217 (

), 180 (M-Cl),

136

216

199 (-

), 216

181

2C-B Bromine 260.13

259/261 (

), 230 (M-

), 180 (M-Br)

260

243 (-

), 260

228

2C-I Iodine 307.13
307 (

), 278, 180 (M-I)

308

291 (-

), 308

181

25I-NBOMe Iodine 427.28
121 (Base), 150,

91 (Tropylium)

428

121, 428

91

Note: For NBOMe compounds in GC-MS, thermal degradation often occurs, making LC-

MS/MS the preferred method for intact molecule detection.

Experimental Protocol
To ensure reproducibility, follow this validated workflow. This protocol is designed to minimize

thermal degradation of labile NBOMe derivatives while maximizing signal for 2C-series

compounds.
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Sample Preparation (Solid Phase Extraction)
Objective: Isolate basic drugs from biological matrix (urine/plasma) while removing

interferences.

Conditioning: Use a mixed-mode cation exchange cartridge (e.g., OASIS MCX or

Phenomenex Strata-X-C).

2 mL Methanol.

2 mL Water.

Loading: Acidify sample (pH 6.0 phosphate buffer) and load.

Washing:

2 mL 0.1M HCl (Remove neutrals/acids).

2 mL Methanol (Remove hydrophobic neutrals).

Elution: 2 mL 5% Ammonium Hydroxide in Methanol (Elutes basic phenethylamines).

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm). Reasoning: Phenyl phases

provide superior selectivity for aromatic isomers compared to C18.

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0-1 min: 5% B (Isocratic hold).
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1-8 min: 5%

95% B (Linear ramp).

8-10 min: 95% B (Wash).

Workflow Visualization
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Figure 2: Validated workflow for the extraction and analysis of halogenated phenethylamines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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